(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20367785
InChI: InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1
SMILES:
Molecular Formula: C6H15ClFNO
Molecular Weight: 171.64 g/mol

(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride

CAS No.:

Cat. No.: VC20367785

Molecular Formula: C6H15ClFNO

Molecular Weight: 171.64 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride -

Specification

Molecular Formula C6H15ClFNO
Molecular Weight 171.64 g/mol
IUPAC Name (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key SLNXPYWUDZAXSP-JEDNCBNOSA-N
Isomeric SMILES CC(C)(C[C@@H](CO)N)F.Cl
Canonical SMILES CC(C)(CC(CO)N)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(2S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride (molecular formula: C₆H₁₅ClFNO; molecular weight: 171.64 g/mol) features a five-carbon chain with critical functional groups: a primary alcohol (-CH₂OH), a secondary amine (-NH₂), and a fluorine atom at the 4-position adjacent to a methyl branch. The (2S) configuration confers chirality, necessitating enantioselective synthesis to isolate the desired stereoisomer.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
Canonical SMILESCC(C)(CC(CO)N)F.Cl
Isomeric SMILESCC(C)(CC@@HN)F.Cl
InChI KeySLNXPYWUDZAXSP-JEDNCBNOSA-N
PubChem CID71743226

The fluorine atom introduces electronegativity and steric effects, influencing both reactivity and potential biological interactions. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride involves multi-step organic reactions, typically beginning with the construction of the fluorinated backbone. A common approach utilizes asymmetric catalysis to establish the (2S) configuration, followed by selective functional group protection and deprotection. Key steps include:

  • Fluorination: Introduction of fluorine via nucleophilic substitution or electrophilic agents.

  • Amination: Enantioselective addition of an amine group using chiral auxiliaries or enzymatic resolution.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Yield optimization requires precise control of reaction parameters:

  • Temperature: Maintained between −78°C (for lithiation steps) and room temperature .

  • pH: Critical during amination to prevent racemization.

  • Catalysts: Chiral catalysts such as DIP-Cl (chlorodiisopinocamphenylborane) improve stereoselectivity .

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR resolves stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., ACE 3 AQ) verify enantiomeric purity ≥98% .

  • Mass Spectrometry (MS): CI-MS with methane reactant gas identifies molecular ions (m/z 171.64) .

Stability and Reactivity Profile

Thermal and pH Stability

The compound remains stable under standard laboratory conditions (25°C, pH 6–8) but degrades under extremes:

  • Acidic Conditions (pH <3): Protonation of the amine leads to decomposition.

  • Basic Conditions (pH >10): β-elimination reactions fragment the carbon backbone.

  • Elevated Temperatures (>100°C): Thermal decomposition generates fluorinated byproducts.

Reactivity in Derivative Formation

The primary alcohol and secondary amine serve as handles for derivatization:

  • Esterification: Reacts with acyl chlorides to form prodrug candidates.

  • Schiff Base Formation: Condensation with aldehydes yields imine intermediates for metal coordination complexes.

Future Research Directions

In Vivo Pharmacokinetics

Priority areas include:

  • Bioavailability Studies: Assessing oral absorption and half-life in animal models.

  • Metabolite Identification: Using LC-MS/MS to track fluorinated metabolites.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methyl and fluorine substituents could optimize receptor selectivity and potency.

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